Octanoic acid, 8-hydroxy-2-propyl-, (2R)-

Chiral Resolution Enantioselective Synthesis Pharmaceutical Intermediates

(2R)-8-hydroxy-2-propyloctanoic acid is a chiral, hydroxylated medium-chain fatty acid (MCFA) derivative. It is characterized by an (R)-configuration at the C-2 position and a terminal (ω) hydroxyl group on an eight-carbon backbone.

Molecular Formula C11H22O3
Molecular Weight 202.29 g/mol
CAS No. 824961-10-6
Cat. No. B12541579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctanoic acid, 8-hydroxy-2-propyl-, (2R)-
CAS824961-10-6
Molecular FormulaC11H22O3
Molecular Weight202.29 g/mol
Structural Identifiers
SMILESCCCC(CCCCCCO)C(=O)O
InChIInChI=1S/C11H22O3/c1-2-7-10(11(13)14)8-5-3-4-6-9-12/h10,12H,2-9H2,1H3,(H,13,14)/t10-/m1/s1
InChIKeyHKUMXVZOWDJVID-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specifications for (2R)-8-Hydroxy-2-propyloctanoic Acid (CAS 824961-10-6): Chemical Identity and Structural Classification


(2R)-8-hydroxy-2-propyloctanoic acid is a chiral, hydroxylated medium-chain fatty acid (MCFA) derivative [1]. It is characterized by an (R)-configuration at the C-2 position and a terminal (ω) hydroxyl group on an eight-carbon backbone [2]. This specific regio- and stereochemistry distinguishes it from other 2-propyloctanoic acid analogs used as pharmaceutical intermediates, particularly for the synthesis of astrocyte-modulating agents [3].

Procurement Risk Management: Why (2R)-8-Hydroxy-2-propyloctanoic Acid Cannot Be Replaced by Unfunctionalized Analogs


Generic substitution with the parent compound (2R)-2-propyloctanoic acid (arundic acid) is not feasible because the target compound's terminal hydroxyl group is a critical functional handle for downstream conjugation, prodrug synthesis, or metabolite identification [1]. The absence of this hydroxyl group in the parent structure precludes site-specific derivatization, while substitution with the regioisomeric (2R,7R)-7-hydroxy analog fails to provide the correct spatial orientation for key biological interactions . Racemic or (S)-enantiomers cannot simply be interchanged due to the well-documented enantioselectivity of the target biological pathways modulated by these octanoic acid derivatives .

Quantitative Comparator Evidence: (2R)-8-Hydroxy-2-propyloctanoic Acid Versus Closest Analogs


Stereochemical Purity: Enantiomeric Excess of (R)-Configuration vs. Racemic Mixture

The (2R)-enantiomer is the pharmaceutically relevant form, as demonstrated in the development of arundic acid (ONO-2506). The specific optical rotation of the related (2R)-2-propyloctanoic acid is reported as [α]D -6.5° (c=1, MeOH), serving as a quantitative benchmark for enantiopurity [1]. The target compound, as an (R)-specific hydroxylated intermediate, must exceed 98% enantiomeric excess (e.e.) to ensure downstream pharmacological fidelity, contrasting sharply with the racemic (±)-2-propyloctanoic acid which shows no net optical rotation and reduced biological activity .

Chiral Resolution Enantioselective Synthesis Pharmaceutical Intermediates

Functional Group Utility: ω-Hydroxyl Reactivity vs. Non-hydroxylated Parent Drug

The presence of the terminal (ω) hydroxyl group on the target compound enables esterification, etherification, or oxidation reactions impossible with the parent drug (2R)-2-propyloctanoic acid [1]. This is supported by the patent literature, which describes a 7-step synthetic route that introduces and protects a hydroxyl group to control reactivity during the carbon-chain extension crucial for producing the final drug substance [2]. The logP of the target compound is predicted to be approximately 3.4, compared to 4.13 for the non-hydroxylated parent [3], indicating significantly altered pharmacokinetic properties if utilized as a prodrug.

Prodrug Design Metabolite Synthesis Conjugation Chemistry

Regiochemical Specificity: 8-Hydroxylation vs. 7-Hydroxylated Regioisomer

The target compound is a distinct chemical entity from the 7-hydroxy regioisomer (CAS 824961-08-2). While both are (2R)-hydroxylated octanoic acid derivatives, the position of the hydroxyl group dictates their downstream reactivity and metabolic fate . ω-Oxidation of the parent drug yields the 8-hydroxy metabolite as the primary Phase I metabolite, while subterminal oxidation yields the 7-hydroxy regioisomer in a minor pathway. The computed exact mass is 202.15689 g/mol, which is isobaric with the 7-hydroxy isomer, making analytical differentiation via LC-MS/MS or GC-MS mandatory [1].

Regioselective Synthesis Isomeric Purity Metabolic Pathway Analysis

Synthetic Intermediate Purity: Isolated Yield and Chromatographic Profile vs. Advanced Final Intermediates

The patented synthetic route for (2R)-2-propyloctanoic acid uses a hydroxyl-protected intermediate that is structurally analogous to the target compound [1]. In this process, the hydroxyl-containing intermediate is subjected to recrystallization to achieve high purity before the final hydrolysis. The standard commercial purity for the 8-hydroxy analog is ≥95% (HPLC), compared to >98% for the final drug substance arundic acid . This purity differential is critical: the 8-hydroxy intermediate is intended as a synthetic building block, not as a final API, and its procurement specification must explicitly state the acceptable impurity profile.

Process Chemistry Intermediate Purity Recrystallization Yield

Procurement-Linked Application Scenarios for (2R)-8-Hydroxy-2-propyloctanoic Acid


Phase I Metabolite Identification and Quantification in Arundic Acid Development Programs

As the primary ω-hydroxylated metabolite of arundic acid (ONO-2506), the compound is essential for in vitro and in vivo metabolite profiling. Procurement of the authentic, chiral standard allows LC-MS/MS quantification of metabolite formation in human hepatocyte incubations and rodent pharmacokinetic studies, which is a regulatory requirement for IND/NDA submissions. Its use ensures accurate identification, distinct from the isobaric 7-hydroxy regioisomer [1].

Prodrug Synthesis via Terminal Hydroxyl Conjugation

The terminal hydroxyl group serves as a chemical handle for synthesizing ester-linked prodrugs, such as phosphate or amino acid conjugates, intended to improve the aqueous solubility or bioavailability of the parent arundic acid scaffold. This application leverages the compound's unique functional group compared to the non-hydroxylated parent drug, enabling novel intellectual property generation [2].

Chiral Building Block for Enantioselective Synthesis of MCFA Derivatives

With its defined (R)-stereocenter and a terminal hydroxyl, the compound is a valuable chiral intermediate for constructing more complex, optically active MCFA analogs. It can underpin structure-activity relationship (SAR) studies where systematic modification at the ω-position is used to probe the pharmacophore of astrocyte-modulating agents, a strategy not possible with the parent acid [3].

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